KCNQ Channel Subtype Selectivity Profile: A Defined Ion Channel Modulator Fingerprint
The compound exhibits a dual KCNQ channel modulatory profile: it acts as a low-potency antagonist at KCNQ1/MINK (IC50 = 41,000 nM) while simultaneously functioning as a moderate-potency agonist at KCNQ2/KCNQ3 (EC50 = 380 nM). This functional selectivity, determined in CHO cells using 86Rb+ efflux assays, distinguishes it from non-selective potassium channel blockers and from in-class analogs such as 2-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, which lacks the chlorine atom and has not been reported to possess this dual modulatory activity .
| Evidence Dimension | KCNQ2/KCNQ3 agonist potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 380 nM (KCNQ2/KCNQ3) |
| Comparator Or Baseline | 2-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: No reported KCNQ2/KCNQ3 agonist activity in the same assay system. |
| Quantified Difference | >100-fold selectivity for KCNQ2/KCNQ3 agonism vs. KCNQ1/MINK antagonism for the target compound; comparator lacks any reported dual modulatory activity. |
| Conditions | CHO cells expressing human KCNQ channels; 86Rb+ efflux assay; 10-minute compound pre-incubation prior to KCl stimulation. |
Why This Matters
This defined subtype selectivity profile enables researchers to probe KCNQ2/KCNQ3-specific physiological roles without confounding off-target activity at KCNQ1, a property not shared by unsubstituted or mono-substituted benzamide analogs in the series.
- [1] BindingDB. BDBM50420049. EC50 (KCNQ2/KCNQ3 agonist) = 380 nM; IC50 (KCNQ1/MINK antagonist) = 41,000 nM. Assay: 86Rb+ efflux in CHO cells. View Source
